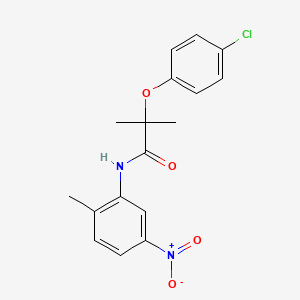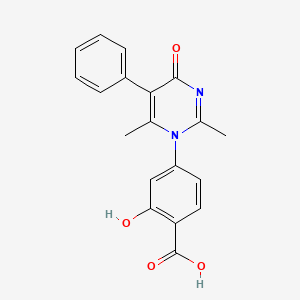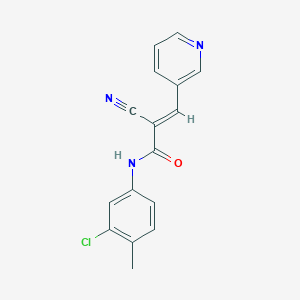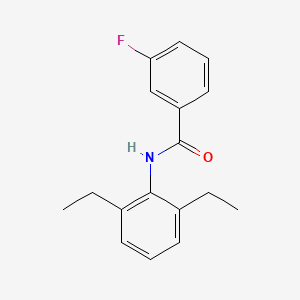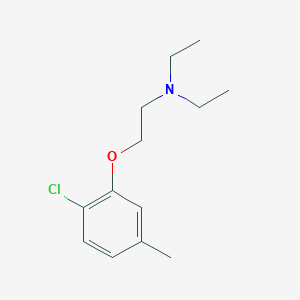![molecular formula C16H10N2O4 B5845198 2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide](/img/structure/B5845198.png)
2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide, also known as CFA, is a synthetic compound that has been widely studied for its potential applications in scientific research. This molecule is a member of the acrylamide family, which is known for its diverse range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In
Wirkmechanismus
The mechanism of action of 2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. 2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide has also been shown to modulate the expression of various genes involved in inflammation and cancer, such as COX-2 and Bcl-2.
Biochemical and Physiological Effects:
2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which can contribute to oxidative stress and inflammation. 2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide has also been shown to modulate the activity of various enzymes, such as protein kinase C and caspases, which are involved in cell signaling and apoptosis. Additionally, 2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide has been shown to have anti-angiogenic effects, which can inhibit the growth of blood vessels in tumors.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide has several advantages for lab experiments, including its high purity and availability. It is also a relatively stable compound, which makes it suitable for long-term storage. However, one limitation of 2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide is its potential toxicity, which can vary depending on the concentration and duration of exposure. Additionally, 2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide can be difficult to dissolve in certain solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide. One area of research is the development of 2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide analogs with improved efficacy and reduced toxicity. Additionally, the potential use of 2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide in combination with other therapeutic agents, such as chemotherapy drugs, is an area of active research. Further studies are also needed to better understand the mechanism of action of 2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide and its potential applications in the treatment of various diseases.
In conclusion, 2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide is a synthetic compound that has shown promise for its potential applications in scientific research. Its anti-inflammatory, anti-cancer, and anti-viral effects make it a valuable tool for studying various diseases. However, further research is needed to fully understand its mechanism of action and potential applications in the clinic.
Synthesemethoden
2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide can be synthesized using a multi-step process that involves the reaction of 2-furancarboxaldehyde with 2-acetylfuran in the presence of a base to form a furan intermediate. The furan intermediate is then reacted with cyanoacetic acid and benzofuran-2-carboxylic acid to form the final product, 2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide. The synthesis of 2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide has been optimized to improve yield and purity, making it a readily available compound for scientific research.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide has been studied for its potential anti-viral effects against HIV and other viruses.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-[5-(1-oxo-3H-2-benzofuran-5-yl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4/c17-7-10(15(18)19)6-12-2-4-14(22-12)9-1-3-13-11(5-9)8-21-16(13)20/h1-6H,8H2,(H2,18,19)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHDMWMYASSJBB-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C3=CC=C(O3)C=C(C#N)C(=O)N)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC(=C2)C3=CC=C(O3)/C=C(\C#N)/C(=O)N)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5845121.png)
![N-{[(2-cyanophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5845128.png)
![4-[1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzonitrile](/img/structure/B5845140.png)
![4-iodo-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5845145.png)
![2-(4-ethoxyphenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5845161.png)
![ethyl 4-{[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]amino}benzoate](/img/structure/B5845165.png)

![N-[4-(diethylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5845170.png)
